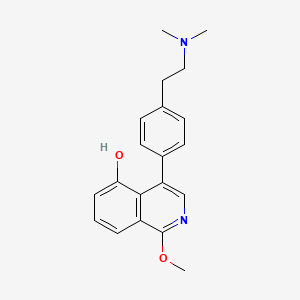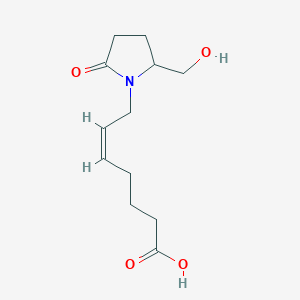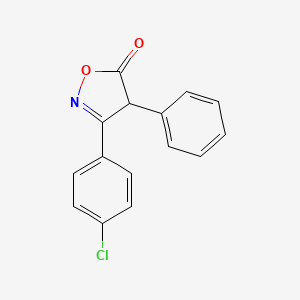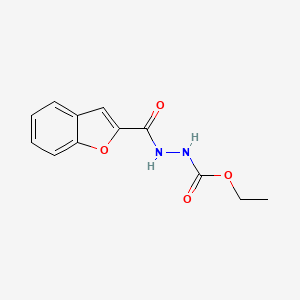
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various amine derivatives .
科学研究应用
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol has several scientific research applications:
作用机制
The mechanism of action of 4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various signaling pathways in cells .
相似化合物的比较
Similar Compounds
4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol: This compound is an azine derivative with similar structural features.
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: These compounds are used as precursors for nonlinear optical chromophores.
Uniqueness
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
属性
CAS 编号 |
651030-70-5 |
|---|---|
分子式 |
C20H22N2O2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
4-[4-[2-(dimethylamino)ethyl]phenyl]-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C20H22N2O2/c1-22(2)12-11-14-7-9-15(10-8-14)17-13-21-20(24-3)16-5-4-6-18(23)19(16)17/h4-10,13,23H,11-12H2,1-3H3 |
InChI 键 |
XXBSNXGQXQGZAW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=CC=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)









